2-(2-Bromophenyl)oxolane
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Overview
Description
2-(2-Bromophenyl)oxolane is a heterocyclic organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)oxolane typically involves the bromination of phenyl oxolane derivatives. One common method includes the reaction of 2-phenyl oxolane with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl oxolane derivatives.
Oxidation Reactions: Products include oxirane derivatives.
Reduction Reactions: Products include cyclohexane derivatives.
Scientific Research Applications
2-(2-Bromophenyl)oxolane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)oxolane involves its interaction with molecular targets through its bromine and oxolane functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various reactive intermediates that exert their effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)oxolane: Similar structure but with the bromine atom at the para position.
2-Phenyl oxolane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-(2-Chlorophenyl)oxolane: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-(2-Bromophenyl)oxolane is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(2-bromophenyl)oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSHPKNYYFQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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